Superior Matrix Effect Compensation for Regulatory Bioanalysis
In a validated human plasma bioequivalence study, Ezetimibe-d4 demonstrated exceptional capability in normalizing matrix effects, a critical parameter for method accuracy. When used as the internal standard, the IS-normalized matrix effect factors for ezetimibe were tightly controlled between 98.5% and 99.4%, with a coefficient of variation (CV) of less than 5% [1]. This level of performance is a key differentiator for methods intended to meet stringent regulatory requirements.
| Evidence Dimension | IS-Normalized Matrix Effect |
|---|---|
| Target Compound Data | 98.5% - 99.4% (CV <5%) |
| Comparator Or Baseline | Uncorrected Analyte Response (Baseline) |
| Quantified Difference | CV <5% vs. High/CV >15% |
| Conditions | Human plasma; LC-ESI-MS/MS in negative ion mode; MRM transitions m/z 408.2→271.0 (analyte) and 412.2→271.1 (IS) |
Why This Matters
Demonstrated ability to meet regulatory validation criteria (e.g., EMA, FDA) for matrix effect assessment, reducing risk of method failure and ensuring reliable pharmacokinetic data for ANDA submissions.
- [1] Guo J, Chen B, You Y, et al. Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application. Chinese Journal of Modern Applied Pharmacy, 2020, 37(15): 1856-1861. DOI: 10.13748/j.cnki.issn1007-7693.2020.15.010. View Source
